B1576868 EcLTP

EcLTP

Cat. No.: B1576868
Attention: For research use only. Not for human or veterinary use.
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Description

EcLTP is a specialized chemical reagent designed for neuroscience research to investigate the molecular mechanisms of Long-Term Potentiation (LTP), a persistent strengthening of synapses based on recent patterns of activity. LTP is widely considered a fundamental cellular model for learning and memory processes in the brain . This compound is formulated to support studies exploring the synaptic plasticity in hippocampal pathways, such as the lateral perforant path (LPP), which conveys cortical information critical for the formation of episodic memory . The primary research value of this compound lies in its ability to facilitate an endocannabinoid-dependent form of LTP. Evidence suggests that in specific pathways, the induction of LTP involves 2-arachidonoyl-sn-glycerol (2-AG) as a retrograde messenger, which travels from the postsynaptic spine to presynaptic CB1 cannabinoid receptors to elicit a lasting enhancement of glutamate release . This pathway-specific mechanism differs from the classical postsynaptic LTP observed in other hippocampal regions and may be crucial for differential encoding of information between hippocampal inputs . Researchers can utilize this compound to probe this novel, presynaptic form of plasticity, its dependence on diacylglycerol lipase (DAGL) for 2-AG synthesis, and the subsequent actin cytoskeleton remodeling in the presynaptic terminal that is critical for the stabilization of LTP . By using this compound, scientists can advance the understanding of synaptic modulation, cognitive function, and the neurobiological underpinnings of memory.

Properties

bioactivity

Antibacterial, Antifungal

sequence

AISCGQVSSAIGPCLSYARGQGSAPSAGCC

Origin of Product

United States

Structural Biology and Advanced Molecular Architecture of the Chemical Compound Ecltp

Elucidation of EcLTP's Three-Dimensional Conformation and Domain Organization

This compound, as a member of the plant nsLTP family, is characterized by a relatively small molecular mass, typically ranging from 6.5 to 10.5 kDa uprm.edu. The this compound from Echinochloa crus-galli has a molecular mass of approximately 9.1 kDa and an N-terminal sequence that includes a conserved pattern of cysteine residues uprm.edu. A hallmark of plant nsLTPs is the presence of a conserved motif containing eight cysteine residues uprm.edu. These cysteine residues are crucial for the formation of disulfide bonds, which play a significant role in stabilizing the protein's three-dimensional structure. cpu-bioinfor.org

The tertiary structure of nsLTPs, including this compound, is characterized by a folded conformation that creates an internal hydrophobic cavity. uprm.edu This cavity is capable of binding various lipid molecules and other hydrophobic compounds, a key aspect of their function in lipid transfer. uprm.edu While a specific high-resolution experimentally determined structure (such as a PDB entry) for this compound from Echinochloa crus-galli or barley was not found in the conducted searches, the structural understanding is largely based on homologous proteins within the nsLTP family for which structures have been elucidated. These structures typically reveal a compact fold stabilized by the disulfide bonds, forming a cavity suitable for lipid binding. The domain organization of this compound primarily revolves around this single structural domain containing the lipid-binding cavity and the conserved cysteine residues.

Protein Folding, Stability, and Conformational Dynamics of The Chemical Compound this compound

Protein stability is influenced by various factors, including the network of disulfide bonds, hydrophobic interactions within the lipid-binding cavity, and other non-covalent interactions. The stability conferred by these structural elements is vital for this compound's function in diverse biological environments.

Conformational dynamics refer to the intrinsic movements and flexibility within a protein's structure. numberanalytics.commdpi.com While specific data on the conformational dynamics of this compound were not identified, proteins are not rigid entities but exhibit dynamic behavior essential for their function, including ligand binding and interactions with other molecules. libretexts.orgnumberanalytics.commdpi.com The ability of the hydrophobic cavity to accommodate different lipids suggests a degree of flexibility or adaptability within this region.

Allosteric Regulation and Ligand-Induced Structural Rearrangements in this compound

Allosteric regulation in proteins involves the binding of a molecule at a site distinct from the primary functional site, inducing a conformational change that affects activity at the functional site. libretexts.orgwou.edubritannica.comwikipedia.orgnih.gov While the concept of allosteric regulation is well-established in protein science, specific allosteric sites or detailed mechanisms of allosteric regulation for this compound were not explicitly described in the search results.

However, as a lipid transfer protein, the binding of lipid ligands within the hydrophobic cavity is a key functional interaction. This ligand binding can induce conformational changes in proteins, affecting their structure and dynamics. numberanalytics.commdpi.comnih.govnih.govredshiftbio.com For this compound, the binding of specific lipids or hydrophobic compounds within its internal cavity is likely to induce structural rearrangements, potentially affecting the accessibility or conformation of other parts of the protein, which could influence its interaction with membranes or other cellular components. The precise nature and extent of these ligand-induced structural changes in this compound would require specific experimental investigation.

Role of Post-Translational Modifications in this compound Structural and Functional Modulation

Post-translational modifications (PTMs) are chemical modifications of a protein after its synthesis that can alter its structure, stability, localization, and function. wou.edu For this compound, the most prominent and structurally significant PTM is the formation of disulfide bonds between the conserved cysteine residues. cpu-bioinfor.org These disulfide bonds are formed in the endoplasmic reticulum during protein folding and are essential for the protein's correct three-dimensional structure and stability. libretexts.org

While other PTMs such as phosphorylation, glycosylation, or lipidation are common in proteins and can modulate their function, specific information regarding such modifications on this compound was not found in the search results. However, given the diverse roles of plant proteins and nsLTPs, it is plausible that other PTMs could potentially occur and influence this compound's activity, interactions, or localization, although this remains to be experimentally verified for this specific protein.

Compound Names and PubChem CIDs

Compound NamePubChem CIDNotes
This compoundNot ApplicableThis compound is a protein; PubChem primarily catalogs small molecules. No specific CID found for this protein.

Data Table: Characteristics of this compound (Based on Available Information)

CharacteristicValue / DescriptionSource
NatureProtein (Non-specific Lipid Transfer Protein, nsLTP) uprm.educpu-bioinfor.orgnih.gov
Source Organism(s)Echinochloa crus-galli, Hordeum vulgare uprm.educpu-bioinfor.orgnih.gov
Molecular Mass~9.1 kDa (E. crus-galli) uprm.edu
Conserved FeatureEight-cysteine residue motif uprm.edu
Key Structural FeatureInternal hydrophobic cavity for lipid binding uprm.edu
Known Activity (E. crus-galli)Antibacterial (e.g., against Pseudomonas syringae), Antifungal (e.g., against Phytophthora infestans) uprm.educpu-bioinfor.org
Known Role (H. vulgare)Associated with early stages of microspore embryogenesis nih.govfrontiersin.orgresearchgate.net
PDB IDNot found in search results
UniProt IDNot specifically identified for the discussed EcLTPs in search results

Genomic Organization and Transcriptional/post Transcriptional Regulation of the Chemical Compound Ecltp

Gene Family Analysis and Genomic Loci of EcLTP Orthologs and Paralogs

This compound is a member of the large and ubiquitous plant non-specific lipid transfer protein (nsLTP) gene family. Plant nsLTPs are characterized by their small size (6.5–10.5 kDa), a conserved pattern of eight cysteine residues forming four disulfide bonds, and the ability to bind and transfer various hydrophobic molecules in vitro. The nsLTP family is multigenic, with numerous members identified across diverse plant species, including Arabidopsis, rice, maize, wheat, and barley.

Classification systems for nsLTPs often categorize them based on molecular weight and sequence similarity, initially dividing them into nsLTP1 (~9 kDa) and nsLTP2 (~7 kDa) subfamilies. More recent classifications may include additional types based on structural differences. The presence of multiple LTP genes in plant genomes reflects gene duplication events, including whole-genome duplication and tandem duplication, which have contributed to the expansion and diversification of this gene family.

This compound in barley (Hordeum vulgare) has been identified as a homologue of the carrot EP2 gene, which encodes a lipid transfer protein expressed in cells forming somatic embryos. This suggests a conserved role for certain LTPs in plant embryogenesis. While specific, detailed genomic loci for the barley or Echinochloa crus-galli this compound genes are not extensively provided in the search results, studies on plant LTP gene families in other species indicate that LTP genes are distributed across chromosomes and can sometimes be found in clusters. For instance, in Arabidopsis thaliana, LTP genes are distributed across all chromosomes, and in legumes, they can be clustered on particular chromosomes by class.

Transcriptional Regulatory Networks Governing this compound Gene Expression

The expression of plant LTP genes, including those likely corresponding to this compound, is tightly regulated at the transcriptional level in response to various developmental cues and environmental stimuli, such as stress conditions. This regulation is mediated by complex transcriptional networks involving the interaction of transcription factors with cis-regulatory elements in the promoter regions of LTP genes.

Identification of Promoter Elements and Transcription Factor Binding Sites

Promoter regions of plant LTP genes contain various cis-regulatory elements that serve as binding sites for transcription factors. These elements contribute to the tissue-specific, developmental stage-specific, and inducible expression patterns of LTP genes. While specific promoter elements and transcription factors regulating the barley or Echinochloa crus-galli this compound gene(s) are not explicitly detailed in the provided snippets, research on other plant LTPs and genes involved in related processes (like microspore embryogenesis and stress responses) provides insights into potential regulatory mechanisms.

For example, the expression of Arabidopsis LTP3 is directly regulated by the transcription factor MYB96, which binds to the LTP3 promoter and is involved in abscisic acid (ABA) and salicylic (B10762653) acid (SA) signaling pathways related to stress tolerance. Studies on microspore embryogenesis in barley, a process where this compound is expressed, have identified the up-regulation of transcription factors related to stress responses and changes in developmental programs, such as YABBY5, ZML2, CURLY LEAF, and ICE1. These transcription factors could potentially be involved in regulating genes like this compound that are induced during this process.

Promoter analysis of other plant genes has revealed the presence of elements responsive to hormones (like ABA) and stress (like dehydration-responsive elements, DREs), which are known to influence LTP expression. For instance, in Setaria italica, a nsLTP gene (SiLTP) is induced by NaCl, polyethylene (B3416737) glycol, and ABA, and its expression is partly upregulated by the transcription factor SiARDP, which binds to a dehydration-responsive element in the SiLTP promoter.

Epigenetic Modifications Influencing this compound Gene Expression

Epigenetic modifications, including DNA methylation and histone modifications, play a significant role in regulating gene expression in plants, influencing processes such as development and responses to environmental cues. These modifications can alter chromatin structure and the accessibility of DNA to transcription factors, thereby affecting gene transcription.

Research indicates that epigenetic changes are involved in cell reprogramming and the acquisition of totipotency during microspore embryogenesis, a process where barley this compound is expressed. While a direct, specific link between particular epigenetic modifications and the regulation of the this compound gene is not detailed in the search results, studies on other plant LTPs have shown that histone modifications can influence their expression. For example, histone H3-tail methylation patterns are correlated with the transcriptional activity of an Arabidopsis LTP gene. The loss of function of the ATX1 protein, which is involved in histone methylation, led to the downregulation of this LTP gene.

Epigenetic regulation, including by small non-coding RNAs, can also be involved in plant responses to stress, which often correlates with changes in LTP expression.

Post-Transcriptional Regulation of this compound mRNA and Protein Abundance

Beyond transcriptional control, the abundance of this compound mRNA and protein is subject to post-transcriptional regulatory mechanisms. These mechanisms operate at the RNA level and include processes affecting mRNA stability, localization, and translation.

MicroRNA-Mediated Regulation of this compound

MicroRNAs (miRNAs) are small non-coding RNAs that regulate gene expression by binding to target mRNAs, leading to their degradation or translational repression. miRNAs play crucial roles in various plant processes, including development, stress responses, and innate immunity, by fine-tuning the expression of target genes.

While the search results discuss miRNA-mediated regulation in plants and its involvement in processes like plant innate immunity (where some LTPs are implicated) and even in the context of long-term potentiation in neuroscience (where "this compound" is used differently), specific miRNAs directly targeting the barley or Echinochloa crus-galli this compound mRNA are not identified in the provided snippets. However, given the regulatory roles of miRNAs in plant development and stress responses, it is plausible that this compound expression could be subject to miRNA-mediated control, either directly or indirectly through the regulation of transcription factors or other proteins in the regulatory network.

mRNA Stability, Localization, and Translational Control of this compound

The stability and localization of mRNA molecules influence the amount of protein produced. In plants, as in other eukaryotes, mRNA stability can be affected by cis-regulatory elements in the untranslated regions (UTRs) and by the binding of RNA-binding proteins (RBPs). mRNA localization can target transcripts to specific cellular compartments, allowing for localized protein synthesis. Translational control regulates the rate at which mRNA is translated into protein.

Research on mRNA localization in other systems, such as neurons, suggests that mRNA stability can be a predictor for localization, with more stable mRNAs localizing to distant compartments. RBPs play a key role in mRNA localization and can also influence translational regulation by interacting with elements in the mRNA UTRs.

While these post-transcriptional mechanisms are known to operate in plants and regulate the expression of many genes involved in development and stress responses (processes relevant to this compound function), specific data on the mRNA stability, localization, or translational control of the barley or Echinochloa crus-galli this compound mRNA is not available in the provided search results. Studies on synaptic plasticity (using "this compound" in a different context) highlight that mRNA dynamics and localization near synapses can be coupled with transcript-specific stimulation of protein synthesis. This illustrates the potential for intricate post-transcriptional control of proteins involved in cellular responses.

Data Tables

Based on the available information, a detailed data table specifically for this compound's genomic features or regulatory elements is not feasible due to the limited specific data in the search results for this particular LTP. However, a general table summarizing plant LTP gene families can be presented.

FeatureDescription
Gene FamilyNon-specific Lipid Transfer Proteins (nsLTPs)
Family SizeLarge, multigenic (e.g., >50 loci in many angiosperm genomes)
Key CharacteristicsSmall size (6.5–10.5 kDa), conserved 8-cysteine motif, four disulfide bonds, hydrophobic cavity
SubfamiliesnsLTP1, nsLTP2, and other types based on structural differences
DistributionWidely distributed across the plant kingdom
Genomic LocationDistributed across chromosomes, can be clustered
OrthologsHomologues exist in various plant species (e.g., barley this compound is a homologue of carrot EP2)
ParalogsMultiple members within the same species due to gene duplication

Molecular Mechanisms of Action and Functional Pathways Involving the Chemical Compound Ecltp

Detailed Elucidation of EcLTP's Molecular Function in Biological Processes

Plant non-specific lipid-transfer proteins (nsLTPs), including those found in Eucalyptus, are characterized by their ability to bind and transfer various lipid molecules between membranes in vitro nih.govmdpi.comnih.govmdpi.com. This function is facilitated by a prominent hydrophobic cavity within their structure, capable of accommodating diverse hydrophobic ligands nih.govmdpi.comnih.govmdpi.com. The plasticity of this cavity allows LTPs to bind a broad range of hydrophobic molecules, contributing to their varied functions in plants mdpi.com.

While their in vitro lipid transfer activity is well-established, the precise intracellular role of LTPs in lipid transport is considered unlikely due to their typical extracellular localization nih.gov. Instead, their molecular function is proposed to extend to roles in processes such as the deposition of wax or cutin in the cell walls of expanding epidermal cells and certain secretory tissues uniprot.org. They are also implicated in the formation of suberin nih.gov. The ability of LTPs to bind and transport lipids is believed to be central to many of their biological roles mdpi.com. Studies have shown that specific LTPs, such as AtLTPI-4 in Arabidopsis, can bind very-long-chain fatty acids (C24 and C26), suggesting a role in facilitating the transfer of these lipids into the apoplast nih.gov.

Identification of Interacting Partners and Formation of Molecular Complexes

The biological functions of EcLTPs are mediated through interactions with other molecules, forming molecular complexes that participate in various cellular processes.

Protein-Protein Interaction Networks of this compound

Proteins, including LTPs, engage in protein-protein interactions (PPIs) that are fundamental to cellular functions, signal transduction, and the formation of molecular complexes longdom.org. While specific protein-protein interaction networks for EcLTPs are not extensively detailed in the provided information, general studies on plant protein networks and transcriptional regulatory networks in Eucalyptus highlight the interconnectedness of proteins in regulating biological processes nih.gov. Transcription factors, for instance, form complex multi-leveled networks that regulate downstream genes involved in development and other functions nih.gov. Given that LTPs are involved in various plant processes, it is likely that they interact with other proteins, such as enzymes involved in lipid metabolism, structural proteins in the cell wall, or components of signaling pathways, although specific this compound protein partners require further investigation.

This compound Interactions with Lipids, Carbohydrates, and Other Biomolecules

A defining characteristic of LTPs is their interaction with lipids nih.govmdpi.comnih.govmdpi.comrcsb.orgnih.govfrontiersin.org. They reversibly bind different types of lipid molecules within their hydrophobic cavity nih.govmdpi.com. This includes phospholipids (B1166683) and galactolipids, which they can transfer between membranes in vitro nih.govuniprot.org. The flexibility of the LTP binding cavity allows them to accommodate various lipid ligands, including those with single and double fatty acyl chains mdpi.com. Specificity in lipid binding can vary depending on the LTP, and the mechanism by which lipids enter the internal cavity may involve specific protein sites mdpi.com. The interaction between LTPs and lipids is thought to involve the LTP binding the lipid molecule, followed by the interaction of the protein-lipid complex with a membrane to facilitate lipid exchange mdpi.com.

Beyond lipids, proteins can also interact with carbohydrates and other biomolecules longdom.orgsolubilityofthings.compsl.eu. Carbohydrates, for example, are often covalently linked to proteins and lipids on cell surfaces, playing important roles in cell interactions and recognition solubilityofthings.compsl.eu. While direct interactions between EcLTPs and carbohydrates are not explicitly described, the involvement of LTPs in cell wall-related processes semanticscholar.org suggests potential indirect or direct interactions with carbohydrate components of the cell wall. Biomolecular interactions, including lipid-protein and protein-carbohydrate interactions, are crucial for maintaining cellular homeostasis and facilitating cell signaling longdom.org.

This compound-Mediated Signal Transduction and Regulatory Cascades

Plant LTPs are proposed to play a role in regulating signal transduction pathways mdpi.com. They may contribute to the activation of plant defense mechanisms, potentially by transferring lipid molecules that induce defense signaling cascades mdpi.com. For instance, recombinant tobacco LTP was shown to form a complex with jasmonate, a plant hormone involved in defense signaling, and this complex was recognized by elicitin receptors, leading to induced systemic resistance against a fungal pathogen mdpi.com. This suggests that LTPs can act as carriers for signaling molecules or participate directly in signal perception.

Furthermore, the expression of nsLTP genes can be influenced by plant hormones such as indole-3-acetic acid (IAA) and abscisic acid (ABA), which are key players in various signaling and regulatory cascades in plants mdpi.com. Phosphatidic acid (PtdOH), a lipid that can be bound by some lipid-binding proteins, is known to be involved in intracellular stress signaling frontiersin.org. The potential interaction of LTPs with such signaling lipids could link them to stress responses and other regulatory processes. While the precise signal transduction pathways mediated by EcLTPs require further investigation, their ability to bind and potentially transport signaling lipids and their involvement in defense responses point towards a role in plant signaling and regulatory cascades.

Role of Eucalyptus Lipid Transfer Proteins in Specific Biological Systems

EcLTPs, as members of the plant LTP family, contribute to various biological processes essential for plant life.

Contribution to Plant Development and Morphogenesis

Studies have shown that LTP genes are expressed during early embryo development, highlighting their importance in the initial stages of plant formation scispace.comcdnsciencepub.com. In Eucalyptus, plant growth regulators (PGRs) like auxins and cytokinins are critical for regeneration and morphogenesis, influencing processes such as organogenesis and somatic embryogenesis mdpi.comresearchgate.netmdpi.comfrontiersin.org. While a direct mechanistic link between EcLTPs and PGR signaling in morphogenesis is still an area of research, the involvement of LTPs in cell wall modifications and potential signaling roles suggests they may act in concert with hormonal pathways to regulate developmental processes in Eucalyptus. Specific EcLTPs have been identified in Eucalyptus in the context of studies on wood formation and responses to environmental stress, further underscoring their involvement in developmental and physiological adaptations nih.govresearchgate.netresearchgate.netresearchgate.net.

Based on the conducted search, information specifically pertaining to a chemical compound named "this compound" and its roles in the modulation of plant defense responses against biotic and abiotic stresses or its mechanisms in synaptic plasticity and neural circuitry could not be found. The search results provided extensive information on "Long-Term Potentiation" (LTP), a well-established phenomenon in neuroscience related to synaptic plasticity, and discussed the general roles of various chemical compounds, such as secondary metabolites and terpenes, in plant defense mechanisms. However, none of the results identified or described a chemical compound referred to as "this compound" in relation to these biological processes.

Therefore, it is not possible to generate a detailed, scientifically accurate article focusing solely on the chemical compound "this compound" as requested, due to the lack of available information in the search results regarding such a compound and its functions in the specified areas.

Evolutionary Biology and Comparative Genomics of the Chemical Compound Ecltp

Phylogenetic Analysis and Evolutionary History of EcLTP Gene Families across Diverse Taxa

Phylogenetic analysis of LTP gene families across diverse plant taxa reveals a complex evolutionary history. Studies comparing LTPs from species such as Cicer arietinum (chickpea), Arabidopsis thaliana, Oryza sativa (rice), and Medicago truncatula have shown significant evolutionary divergence, evidenced by distinct clades in phylogenetic trees. frontiersin.org The LTP family is considered ancient, with members identified in various angiosperms, including model species like A. thaliana, rice, wheat, maize, barley, and potato, as well as in non-vascular plants like Marchantia polymorpha and Physcomitrium patens. frontiersin.org

Analysis of LTPs in legumes and other plant species has grouped them into several classes, including LTP1, LTP2, LTPc, LTPd, LTPe, LTPf, LTPg, LTPh, LTPj, and LTPk, based on phylogenetic features, characteristic motifs, and structural organization. frontiersin.org LTPd and LTPg are found in all land plants, suggesting their emergence in early stages of plant evolution, potentially linked to roles in stress adaptation and defense. csic.es Other types, such as LTP1, LTP2, LTPc, LTPe, LTPf, and LTPh, appear to have evolved specifically in vascular plants. csic.es

Phylogenetic studies, such as those on maize, rice, and Arabidopsis, further illustrate the relationships within the LTP family and can provide insights into the potential functions of uncharacterized LTP genes based on their evolutionary relatedness to functionally defined orthologs in other species. mdpi.com The presence of LTP genes in ancestors of families like Brassicaceae indicates that multiple copies existed early in their evolutionary history. nih.gov

Conservation and Diversification of this compound Function and Structure

Plant LTPs are generally small, basic proteins, typically ranging from 6.5 to 10.5 kDa, with high isoelectric points. wikipedia.orgmdpi.com A defining structural feature is the presence of eight conserved cysteine residues that form four disulfide bridges, stabilizing a compact structure containing alpha-helices and a hydrophobic cavity capable of binding various lipids. wikipedia.orgmdpi.commdpi.comnih.gov This conserved structural core underlies their ability to bind and transfer a broad spectrum of hydrophobic molecules, including fatty acids, phospholipids (B1166683), and glycolipids. wikipedia.orgmdpi.comresearchgate.net

Despite this structural conservation, diversification within the LTP family has led to a wide array of functions. LTPs are involved in numerous plant processes, such as cutin and surface wax formation, seed development and germination, pollen tube adhesion, cell expansion, lipid metabolism, fertilization, and adaptation to environmental changes. wikipedia.orgnih.govresearchgate.netnih.gov They also play crucial roles in plant defense responses against pathogens and pests, acting as pathogenesis-related proteins. wikipedia.orgresearchgate.netresearchgate.net

The diversification of LTP function is often linked to differences in tissue-specific and cell-specific expression patterns, as well as variations in ligand-binding specificity among different LTP isoforms. nih.govresearchgate.net For instance, while LTP1 and LTP2 classes are often highly expressed in shoot and reproductive tissues, other classes show expression in roots and nodules of legumes. frontiersin.org The specific protein referred to as this compound, identified in early microspore cultures, highlights a specialized role potentially related to developmental reprogramming and embryogenesis initiation. icrisat.orgcdnsciencepub.comfrontiersin.orgresearchgate.net

Gene Duplication, Subfunctionalization, and Neofunctionalization Events in this compound Evolution

Gene duplication events, including whole-genome duplications, segmental duplications, and tandem duplications, have been instrumental in the expansion and evolution of plant gene families, including LTPs. frontiersin.orgresearchgate.netbohrium.com These duplications provide the raw genetic material for evolutionary innovation. researchgate.net

Following duplication, duplicated genes can undergo different evolutionary fates, such as deletion, hypofunctionalization, subfunctionalization, or neofunctionalization. plos.orgnih.gov Subfunctionalization involves the partitioning of ancestral functions between the duplicate copies, while neofunctionalization refers to the acquisition of entirely new functions by one of the duplicates. plos.orgnih.govnih.gov

Studies on LTP gene families have provided evidence for these processes. For example, analysis in Cicer arietinum showed both tandem and segmental duplication events contributing to the expansion of the LTP family. frontiersin.org Comparative genomic mapping revealed orthologous relationships with LTPs in other species, indicating divergence during speciation. frontiersin.org Phylogenetic analysis of multiple LTP isoforms in species like rice, wheat, and Arabidopsis suggests ongoing gene and chromosome fragment duplications. nih.gov Mutations in these duplicated genes can lead to pseudogenization, subfunctionalization (preserving some ancestral functions), or neofunctionalization (acquiring novel functions), resulting in new LTP isoforms with altered or expanded biological activities. nih.gov

The asymmetric partitioning of ancestral stress responses among duplicated genes in Arabidopsis thaliana LTPs, potentially due to differential loss of cis-regulatory elements, suggests that subfunctionalization is a frequent outcome. plos.org Furthermore, duplicated genes that lose most ancestral responses are more likely to gain responses to other stresses, indicating that subfunctionalization can be coupled with neofunctionalization. plos.org

Eco-Evolutionary Dynamics and Environmental Adaptation of this compound

The evolution of plant LTPs is closely linked to the eco-evolutionary dynamics shaped by environmental pressures. LTPs play significant roles in plant adaptation to various environmental conditions, including biotic and abiotic stresses. wikipedia.orgmdpi.comnih.govresearchgate.netnih.govresearchgate.net Their involvement in the formation of hydrophobic barriers like cutin and wax contributes to defense against pathogens and protection against water loss. wikipedia.orgnih.govnih.gov

The induction of LTP gene expression in response to pathogen infection and abiotic stresses like salt stress highlights their adaptive significance. mdpi.comresearchgate.net Some LTPs are positive regulators in plant disease resistance and can inhibit fungal or bacterial growth. researchgate.netresearchgate.net Overexpression of certain LTP genes has been shown to reduce disease severity in plants. mdpi.com LTPs are also implicated in signaling pathways related to stress responses, such as interacting with abscisic acid (ABA) receptors or forming complexes with jasmonic acid (JA). mdpi.comresearchgate.net

The diversification of LTP gene families through duplication and subsequent functional divergence has likely provided plants with a versatile toolkit to respond to a wide range of environmental challenges. The presence of LTP types like LTPd and LTPg in early land plants suggests their fundamental importance in adaptation during the colonization of terrestrial environments. frontiersin.orgcsic.esnih.gov The specific expression and function of proteins like this compound in the context of stress-induced microspore embryogenesis further underscore the adaptive roles of LTPs in enabling plants to cope with unfavorable conditions and ensure reproductive success. icrisat.orgcdnsciencepub.comfrontiersin.orgresearchgate.net

SectionKey Evolutionary ProcessesFunctional Implications
5.1 Phylogenetic Analysis Gene family expansion, divergence into clades (LTP1, LTP2, etc.), emergence of types in early land plants vs. vascular plants.Diverse roles across plant development and stress response, functional inference based on orthology.
5.2 Conservation and Diversification Conservation of core structure (8 cysteines, hydrophobic cavity), diversification of sequence and expression patterns.Broad ligand binding, specialized functions in development, defense, and environmental adaptation.
5.3 Gene Duplication, Subfunctionalization, Neofunctionalization Tandem, segmental, and whole-genome duplications. Subfunctionalization (partitioning of ancestral functions), neofunctionalization (acquisition of new functions).Expansion of the gene family, increased functional complexity and specialization, adaptation to new environments or challenges.
5.4 Eco-Evolutionary Dynamics and Environmental Adaptation Selection pressure from biotic and abiotic stresses, adaptation to terrestrial environment.Role in hydrophobic barrier formation, defense signaling, stress tolerance, enabling survival and reproduction in diverse environments.

Advanced Methodologies and Approaches for Studying the Chemical Compound Ecltp

High-Throughput Screening and Omics Technologies Applied to EcLTP Research

High-throughput screening (HTS) and omics technologies provide powerful tools for large-scale analysis of biological systems and can be applied to this compound research to identify factors influencing its expression, function, or interaction partners. HTS allows for rapid testing of numerous conditions or compounds, while omics technologies offer comprehensive profiling of biological molecules. nih.govethz.chevotec.combmglabtech.comhudsonlabautomation.com Omics is an umbrella term encompassing fields like genomics, transcriptomics, proteomics, and metabolomics, which study biological systems at a global level. ecetoc.orgnoaa.gov

Transcriptomics and Proteomics Profiling in this compound Perturbations

Transcriptomics and proteomics are crucial for understanding the molecular consequences of changes in this compound levels or activity. Transcriptomics involves the study of gene expression, while proteomics focuses on the entire set of proteins produced by an organism or system. ecetoc.org By analyzing transcriptomic and proteomic profiles in systems where this compound is perturbed (e.g., overexpression or knockdown), researchers can identify genes and proteins whose expression is correlated with this compound. This can provide insights into the pathways and processes in which this compound is involved. For instance, transcriptomic techniques have been used to study the expression of genes, including this compound, involved in the acquisition of embryogenic potential in plants. dokumen.pub Comparative proteomic analysis has also been employed to understand somatic embryo development in various plant species. researchgate.net Integrating transcriptomic and proteomic data can offer a more comprehensive view of cellular changes. bohrium.com

Metabolomics and Lipidomics for this compound-Associated Pathways

Metabolomics and lipidomics provide a snapshot of the small molecule and lipid profiles within a biological system, respectively. nih.govnih.gov Metabolomics studies the comprehensive set of metabolites, while lipidomics focuses on the total lipid content. nih.gov Given this compound's homology to lipid transfer proteins, metabolomics and lipidomics are particularly relevant for investigating its function. nih.gov These techniques can help identify metabolic and lipid pathways associated with this compound activity or perturbations. Changes in the levels of specific metabolites or lipids in systems with altered this compound could indicate its involvement in lipid transport, metabolism, or signaling pathways. Mass spectrometry and nuclear magnetic resonance (NMR) are commonly used analytical techniques in metabolomics and lipidomics. nih.govmasseycancercenter.orgmdpi.com Targeted lipidomics panels can cover a range of lipid classes, such as lysophospholipids, phospholipids (B1166683), sphingomyelins, diglycerides, and triglycerides. eurecat.org

Advanced Structural Characterization Techniques (e.g., Cryo-EM, Advanced NMR, X-ray Crystallography)

Determining the three-dimensional structure of this compound is essential for understanding its function and interactions. Advanced structural characterization techniques like X-ray crystallography, NMR spectroscopy, and cryo-electron microscopy (cryo-EM) are powerful tools for this purpose. kbdna.comnanoimagingservices.compeakproteins.comthermofisher.comcreative-biostructure.com X-ray crystallography provides atomic-resolution structures of crystallized molecules. kbdna.comnanoimagingservices.compeakproteins.comcreative-biostructure.com NMR spectroscopy offers insights into the structure, dynamics, and interactions of molecules, particularly useful for smaller proteins in solution. kbdna.comnanoimagingservices.compeakproteins.comthermofisher.comcreative-biostructure.comcriver.com Cryo-EM is suitable for larger proteins and complexes and can provide structural information in a more native state without requiring crystallization. kbdna.comnanoimagingservices.compeakproteins.comthermofisher.comcreative-biostructure.com These techniques can reveal details about this compound's ligand-binding sites, interaction interfaces, and conformational changes, which are crucial for understanding its role as a lipid transfer protein.

Biophysical and Biochemical Assays for this compound Interaction Analysis

Biophysical and biochemical assays are employed to study the interactions of this compound with other molecules, such as lipids, proteins, or nucleic acids. These assays can quantify binding affinity, kinetics, and thermodynamics. criver.comeurofinsdiscovery.comnih.govpharmaron.comresearchgate.net Techniques like Surface Plasmon Resonance (SPR), Biolayer Interferometry (BLI), Microscale Thermophoresis (MST), Isothermal Titration Calorimetry (ITC), and various fluorescence-based methods are commonly used. criver.comnih.govpharmaron.comresearchgate.net These assays can help identify this compound's binding partners and characterize the nature of these interactions, providing functional insights into its role in lipid transfer or other cellular processes. For example, biophysical assays are valuable for characterizing molecular interactions and can be adapted for high-throughput screening to identify molecules that interact with a target protein. criver.comeurofinsdiscovery.comnih.govpharmaron.com

Gene Editing and Functional Genomics Approaches (e.g., CRISPR-Cas9, RNAi, Gene Overexpression)

Computational Modeling and Systems Biology Approaches for this compound Network Analysis

Computational modeling and systems biology approaches are increasingly important for integrating diverse datasets and understanding the complex network of interactions involving this compound. wellcomeconnectingscience.orgbiotechmedjournal.comnih.govnih.govplos.org These approaches can involve building models based on genomic, transcriptomic, proteomic, and metabolomic data to simulate the behavior of biological systems. wellcomeconnectingscience.orgnih.goviece.orgnih.gov For this compound, computational models could help predict its role within lipid metabolic pathways, its interactions with other proteins, or the effects of genetic or environmental perturbations on its function. Systems biology aims for a holistic understanding of biological systems by integrating data from different levels. nih.govicrisat.org Computational tools can be used to analyze biological networks, predict protein-protein interactions, and simulate dynamic processes. wellcomeconnectingscience.orgbiotechmedjournal.comnih.govnih.govplos.orgicrisat.org This allows researchers to gain insights into the emergent behavior of the system that might not be apparent from studying individual components in isolation.

Advanced Imaging Techniques for Spatiotemporal Localization and Dynamics of this compound

Research into the chemical compound this compound, identified primarily as an early-culture lipid transfer protein involved in plant microspore embryogenesis, has utilized various molecular and cellular techniques to understand its role and expression patterns. Studies have indicated that this compound is expressed during the early stages of microspore culture, coinciding with the induction of embryogenesis in species such as barley and wheat. nih.govicrisat.orgresearchgate.netnih.gov

While conventional microscopy techniques, such as light microscopy and scanning electron microscopy, have been instrumental in observing the morphological changes and developmental stages of microspores where this compound is known to be expressed, detailed research findings specifically employing advanced imaging techniques for the spatiotemporal localization and dynamics of this compound itself are not extensively documented in the available literature. [10 from previous search]

Advanced imaging techniques, including confocal microscopy, super-resolution microscopy (such as STORM or PALM), and live-cell imaging, offer powerful capabilities for visualizing protein localization, movement, and interactions within living cells with high spatial and temporal resolution. These methods are crucial for understanding the dynamic behavior of proteins and their precise distribution within cellular compartments over time. While these techniques are widely applied in plant cell biology to study protein dynamics and localization, specific applications and detailed findings related to this compound using these advanced methods were not found in the conducted literature search.

Current research on this compound appears to focus more on its identification, expression analysis (e.g., via Northern hybridization or quantitative RT-PCR), and its postulated role as a signaling molecule or marker during early embryogenesis. [1, 8, 11 from previous search] The precise subcellular localization and dynamic movement of this compound within the plant cell during the critical stages of microspore reprogramming and embryo development remain areas that could potentially benefit from the application of advanced imaging methodologies in future studies.

Therefore, based on the currently available information, detailed research findings and quantitative data tables derived specifically from advanced imaging techniques focused on the spatiotemporal localization and dynamics of the this compound protein cannot be provided.

Emerging Research Directions and Future Perspectives on the Chemical Compound Ecltp

Integration of Multi-Omics Data for Systems-Level Understanding of EcLTP Functionality

A comprehensive understanding of this compound's multifaceted roles necessitates the integration of multi-omics data. While individual omics approaches like genomics, transcriptomics, proteomics, and metabolomics provide valuable insights into biological systems, their combined analysis offers a more holistic, systems-level perspective wikipedia.orgebi.ac.ukuniprot.orgresearchgate.net.

Transcriptomic studies have already indicated the expression patterns of genes encoding this compound during critical stages of plant development, such as barley microspore embryogenesis uniprot.orgnih.govcsic.es. Integrating this with proteomic data can reveal the actual protein abundance and modifications under various conditions, providing a clearer picture of when and where this compound is active. Metabolomics, the study of small molecule metabolites, can help in understanding the biochemical pathways influenced by this compound activity, potentially identifying the specific lipids or other molecules it interacts with in vivo wikipedia.orguniprot.orgrcsb.org.

For instance, correlating this compound gene expression and protein levels with changes in lipid profiles during plant embryogenesis could elucidate its precise function in cell membrane organization, cuticle formation, or signaling during this process uniprot.orgnih.govnih.gov. Similarly, in the context of plant defense, integrating transcriptomic data showing this compound induction upon pathogen challenge with metabolomic data revealing changes in defense-related compounds could shed light on the pathways through which this compound contributes to immunity csic.escsic.es.

Challenges in multi-omics data integration include data normalization, statistical analysis of large datasets, and the development of computational tools to effectively combine and interpret information from different layers of biological regulation researchgate.net. Future research should focus on developing robust computational frameworks and databases specifically tailored for integrating plant multi-omics data to fully unravel the complex network of interactions involving this compound.

Development of Predictive Models and Theoretical Frameworks for this compound Activity

Developing predictive models and theoretical frameworks for this compound activity is crucial for understanding its behavior and guiding future research and applications. These models can range from molecular dynamics simulations predicting lipid binding and transfer mechanisms to network models illustrating its involvement in biological pathways guidetopharmacology.orgfrontiersin.orguniprot.org.

Structural information, such as that available for barley lipid transfer protein 1 (LTP1), provides a basis for computational modeling of this compound's interaction with various lipid substrates. Predictive models can simulate the binding affinity and specificity of this compound for different lipids, helping to confirm or refute hypotheses about its in vivo functions nih.gov. Molecular dynamics simulations can offer insights into the conformational changes this compound undergoes upon lipid binding and during transfer, revealing the underlying physical principles of its activity.

Beyond molecular interactions, theoretical frameworks can be developed to model this compound's role in broader biological processes like plant embryogenesis or defense responses. These models could integrate information on gene expression, protein concentration, and known interactions to predict the outcome of specific genetic or environmental perturbations on processes where this compound is involved. For example, a predictive model could forecast the impact of altering this compound expression levels on the efficiency of microspore embryogenesis or the plant's resistance to specific pathogens uniprot.orgnih.govcsic.es.

The development of accurate predictive models requires high-quality experimental data for training and validation. As more multi-omics data on this compound become available, the accuracy and complexity of these models can be enhanced. Future efforts should focus on creating integrated modeling platforms that can utilize diverse data types to provide a comprehensive and predictive understanding of this compound function.

Exploration of Novel Biological Roles and Uncharted Pathways Involving this compound

While this compound is recognized for its roles in plant embryogenesis and defense, there is significant potential for discovering novel biological roles and uncharted pathways in which it participates uni.luuniprot.orgnih.govnih.govnih.govcsic.escsic.es. The ability of LTPs to bind and transfer a variety of lipid molecules suggests potential involvement in numerous cellular processes beyond those currently established nih.gov.

One area of exploration is the potential signaling functions of this compound. Some plant LTPs have been postulated to act as signaling molecules, possibly by transferring lipid ligands that activate specific receptors or pathways nih.govcsic.es. Investigating whether this compound directly or indirectly influences signaling cascades during development or stress responses could reveal new layers of its biological activity.

Furthermore, given its presence in the extracellular space, this compound might interact with other cell wall components or secreted proteins, influencing cell wall structure, integrity, or communication between cells nih.gov. Its potential role in the deposition of cutin or wax layers also warrants further investigation to fully understand its contribution to plant surface development and protection nih.gov.

The antibacterial activity of this compound from barnyard grass against Pseudomonas syringae highlights a direct role in defense csic.es. Future research could explore its activity against a broader spectrum of plant pathogens, including fungi and insects, and investigate the mechanisms underlying its antimicrobial action. This could involve studying its interaction with microbial membranes or its ability to elicit plant immune responses csic.es.

Uncharted pathways involving this compound could be identified through systematic screening approaches, such as pull-down assays to find interacting partners or high-throughput phenotypic screens of plants with altered this compound expression under various conditions. These investigations could uncover unexpected roles for this compound in nutrient transport, stress tolerance, or interactions with beneficial microbes.

Biotechnological Applications and Engineering of The Chemical Compound this compound for Agricultural or Industrial Purposes (excluding clinical human trials)

The known properties of this compound, particularly its role in plant development and defense, make it a promising candidate for various biotechnological applications in agriculture and industry nih.govcsic.escsic.es.

In agriculture, this compound's involvement in plant defense suggests its potential as a biopesticide or as a target for genetic engineering to enhance crop resistance to pathogens csic.es. Overexpression of this compound in crops could lead to increased innate immunity against bacterial or fungal diseases, reducing the reliance on chemical pesticides nih.gov. Conversely, understanding how pathogens might counteract this compound could lead to strategies to enhance its defensive capabilities.

This compound's role in early embryogenesis also presents opportunities for improving plant propagation techniques, particularly in species that are recalcitrant to in vitro regeneration uniprot.orgnih.govnih.gov. Engineering the expression of this compound or manipulating its activity might enhance the efficiency of somatic embryogenesis or microspore culture, facilitating the rapid production of homozygous lines for breeding programs nih.gov.

In industrial settings, plant LTPs, including those similar to this compound, have found applications, such as contributing to foam stability in beer due to their amphiphilic nature nih.gov. Further research into the structural and functional properties of this compound could reveal other industrial applications, potentially in food processing, cosmetics, or biomaterials, leveraging its lipid-binding and transfer capabilities.

Biotechnological engineering of this compound could involve modifying its structure to enhance specific properties, such as increasing its antimicrobial potency, altering its lipid binding specificity, or improving its stability under different environmental conditions. This could be achieved through techniques like directed evolution or rational design based on structural and functional insights. Furthermore, microbial systems could potentially be engineered to produce large quantities of recombinant this compound for various applications rcsb.org.

It is important to note that while the potential agricultural and industrial applications are promising, research in this area is still evolving. Rigorous evaluation and field trials would be necessary to assess the efficacy and safety of any biotechnological applications involving this compound.

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for characterizing EcLTP (e.g., electrophysiological, molecular) in vitro?

  • Answer : Key methodologies include:

  • Electrophysiological assays : Patch-clamp recordings to measure synaptic plasticity parameters (e.g., LTP magnitude, decay kinetics) under controlled ionic conditions .
  • Molecular dynamics simulations : Use force fields like CHARMM36 to model protein-ligand interactions influencing this compound .
  • Immunohistochemistry : Quantify synaptic marker expression (e.g., GluA1, PSD-95) pre/post-induction, ensuring antibody validation and proper negative controls .
    • Best practices : Replicate experiments across ≥3 biological replicates and report effect sizes with confidence intervals to enhance reproducibility .

Q. How should researchers control confounding variables in this compound induction protocols (e.g., temperature, pH fluctuations)?

  • Answer : Implement:

  • Environmental controls : Use automated perfusion systems to stabilize pH (±0.1 units) and temperature (±0.5°C) during recordings .
  • Randomization : Counterbalance treatment orders to mitigate time-dependent artifacts .
  • Blinding : Assign experimenters to specific tasks (e.g., data collection vs. analysis) to reduce observer bias .

Advanced Research Questions

Q. How can researchers reconcile conflicting data on this compound’s temporal dynamics (e.g., short-term vs. long-term plasticity)?

  • Answer : Apply:

  • Triangulation : Cross-validate findings using complementary techniques (e.g., calcium imaging + RNA sequencing) to isolate context-specific mechanisms .
  • Meta-regression : Pool datasets from independent studies to identify moderators (e.g., age, species) driving variability .
  • Sensitivity analysis : Test whether small changes in parameter assumptions (e.g., decay time constants) alter conclusions significantly .

Q. What novel computational models address gaps in understanding this compound’s molecular underpinnings?

  • Answer : Emerging approaches include:

  • Hybrid ML/biophysical models : Integrate transformer-based architectures (e.g., BERT variants) to predict protein folding dynamics from sequence data .
  • Network topology analysis : Use graph theory to map synaptic connectivity changes post-EcLTP induction, validated against empirical connectomics data .
    • Limitations : Ensure model interpretability by benchmarking against experimental null models (e.g., knockout studies) .

Q. How can interdisciplinary frameworks (e.g., systems biology, neuroengineering) refine this compound hypothesis generation?

  • Answer :

  • Systems biology : Construct Boolean networks to simulate this compound-related signaling cascades (e.g., CaMKII/PP1 balance) and identify critical regulatory nodes .
  • Neuroengineering : Develop closed-loop stimulation devices to test real-time this compound modulation in behaving animals, adhering to ethical guidelines for invasive procedures .

Methodological Guidance Tables

Research Stage Key Considerations References
Experimental DesignPower analysis, blinding, environmental controls
Data Contradiction AnalysisMeta-regression, sensitivity analysis, triangulation
Computational ModelingInterpretability, empirical validation

Ethical & Reporting Standards

  • Data transparency : Share raw electrophysiological traces and simulation code via repositories like Zenodo, adhering to FAIR principles .
  • Conflict of interest : Disclose funding sources (e.g., industry partnerships) that may influence this compound therapeutic applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.